molecular formula C22H21FN4O4S B2790501 Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946216-05-3

Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2790501
CAS No.: 946216-05-3
M. Wt: 456.49
InChI Key: NTZVANJIXUCBCJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a piperazine ring, a tetrahydroquinazoline ring, a thioxo group, a carboxylate group, and a fluorophenyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinazoline ring, which is a fused ring system containing a benzene ring and a piperazine ring .


Chemical Reactions Analysis

The reactivity of this compound would be determined by its functional groups. For example, the carboxylate group might participate in acid-base reactions, the piperazine ring might undergo reactions with electrophiles, and the fluorophenyl group might be involved in aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group, and its fluorescence properties might be affected by the aromatic fluorophenyl group .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound is a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a pharmaceutical drug, a dye, or a chemical reagent .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate, followed by cyclization with 2-amino-3-methylbutanoic acid and methyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 2-oxo-2-(thiophen-2-yl)acetate", "2-amino-3-methylbutanoic acid", "methyl chloroformate", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 2-oxo-2-(thiophen-2-yl)acetate in the presence of a base such as potassium carbonate to form methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.", "Step 2: Cyclization of the intermediate with 2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the final product, methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: The final product is then treated with sodium hydroxide to obtain the desired compound, 'Methyl 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] }

CAS No.

946216-05-3

Molecular Formula

C22H21FN4O4S

Molecular Weight

456.49

IUPAC Name

methyl 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H21FN4O4S/c1-31-21(30)14-2-7-17-18(12-14)24-22(32)27(20(17)29)13-19(28)26-10-8-25(9-11-26)16-5-3-15(23)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,24,32)

InChI Key

NTZVANJIXUCBCJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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